molecular formula C27H27N3O B11339474 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11339474
M. Wt: 409.5 g/mol
InChI Key: GANAYFSRMHCTMD-UHFFFAOYSA-N
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Description

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions

  • Preparation of Benzodiazole Core

      Starting Materials: 2,5-dimethylbenzyl chloride and o-phenylenediamine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.

  • Formation of Pyrrolidinone Ring

      Starting Materials: 2-methylphenylacetic acid and an appropriate amine.

      Reaction Conditions: The reaction involves cyclization under acidic conditions, typically using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Products: Oxidation typically yields carboxylic acids or ketones.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

      Reagents: Sodium borohydride or lithium aluminum hydride are commonly used.

      Products: Reduction yields the corresponding alcohol.

  • Substitution: : Electrophilic aromatic substitution can occur on the phenyl rings.

      Reagents: Halogens (e.g., bromine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.

      Products: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Industry

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.

    Agrochemicals: It may be utilized in the development of new agrochemical products.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
  • 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Uniqueness

The presence of the 2-methylphenyl group in 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one distinguishes it from similar compounds. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c1-18-12-13-19(2)21(14-18)16-30-25-11-7-5-9-23(25)28-27(30)22-15-26(31)29(17-22)24-10-6-4-8-20(24)3/h4-14,22H,15-17H2,1-3H3

InChI Key

GANAYFSRMHCTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C

Origin of Product

United States

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